molecular formula C15H18O4 B12303151 1-(5,8-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one CAS No. 62458-48-4

1-(5,8-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one

Cat. No.: B12303151
CAS No.: 62458-48-4
M. Wt: 262.30 g/mol
InChI Key: KDHNUTVJWLXEHG-UHFFFAOYSA-N
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Description

1-(5,8-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one is a chemical compound belonging to the class of 1-benzopyrans It is characterized by its unique structure, which includes a benzopyran ring substituted with dimethoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,8-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one typically involves the following steps:

    Formation of the Benzopyran Ring: The initial step involves the cyclization of appropriate precursors to form the benzopyran ring. This can be achieved through the reaction of phenolic compounds with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Dimethyl Substitution: The dimethyl groups are introduced via alkylation reactions, often using reagents like methyl iodide or dimethyl sulfate.

    Final Functionalization: The ethanone group is introduced through acylation reactions, typically using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5,8-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides to form new ether derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Ether derivatives.

Scientific Research Applications

1-(5,8-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(5,8-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

1-(5,8-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-6-yl)ethan-1-one can be compared with similar compounds such as:

    1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: Similar structure but with an additional methoxy group, which may influence its chemical reactivity and biological activity.

    2,2-Dimethyl-5,7,8-trimethoxy-6-acetyl-2H-1-benzopyran:

    6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran: Lacks the ethanone group, which may affect its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62458-48-4

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

1-(5,8-dimethoxy-2,2-dimethylchromen-6-yl)ethanone

InChI

InChI=1S/C15H18O4/c1-9(16)11-8-12(17-4)14-10(13(11)18-5)6-7-15(2,3)19-14/h6-8H,1-5H3

InChI Key

KDHNUTVJWLXEHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1OC)C=CC(O2)(C)C)OC

Origin of Product

United States

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